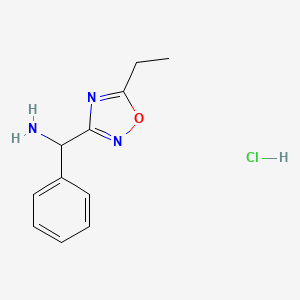
3,5-二乙基苯胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diethylaniline hydrochloride is a chemical compound with the molecular formula C10H15N . It is a colorless liquid but commercial samples are often yellow . It is a precursor to several dyes and other commercial products .
Molecular Structure Analysis
The molecular weight of 3,5-Diethylaniline hydrochloride is 185.7 . The InChI code for this compound is 1S/C10H15N.ClH/c1-3-8-5-9 (4-2)7-10 (11)6-8;/h5-7H,3-4,11H2,1-2H3;1H .Physical and Chemical Properties Analysis
3,5-Diethylaniline hydrochloride is a powder with a molecular weight of 185.7 . It is stored at room temperature . More specific physical and chemical properties are not detailed in the available resources.科学研究应用
缓蚀
一项研究重点关注三种 α-氨基膦酸酯的合成和研究,考察它们对盐酸中低碳钢腐蚀的影响,这一背景与工业酸洗工艺相关。研究发现,包括二乙基(((4-氯苯基)氨基)(苯基)甲基)膦酸酯在内的这些化合物显着抑制腐蚀,主要充当阴极缓蚀剂。该研究将实验方法与理论方法相结合,以了解抑制机制,揭示了这些化合物在金属表面的吸附及其在腐蚀防护中的效率 (Gupta 等,2017 年)。
新型化合物的合成
另一项研究讨论了一种硫代巴比妥酸衍生物的新型二乙基铵盐的合成,重点关注其分子结构和对糖尿病的潜在抑制作用。该研究概述了合成路线,并提供了对该化合物分子对接模拟的见解,表明具有抗糖尿病活性 (Barakat 等,2015 年)。
染料聚集体的光谱分析
关于螺旋花菁染料聚集体在 DNA 纳米模板上的自发组装的研究探讨了 3,3'-二乙基噻菁花菁(DiSC2(5)),一种阳离子花菁染料,如何与双链 DNA 序列相互作用。该研究结果有助于了解染料的光谱行为及其在纳米技术和生物成像中的潜在应用 (Seifert 等,1999 年)。
肾毒性研究
一项研究使用大鼠肾皮质切片评估了卤代苯胺(包括 4-卤代苯胺和 3,5-二卤代苯胺异构体)的体外肾毒性作用。这项研究对于了解这些化合物对人体健康的毒理学影响及其潜在风险至关重要。研究发现,与 4-卤代苯胺异构体相比,3,5-二卤代苯胺通常是更强效的肾毒性剂 (Hong 等,2000 年)。
抗癌活性
最后,一项关于从氯代苯胺(包括 3,5-二乙基苯胺盐酸盐)衍生的席夫碱的合成和表征的研究调查了它们的抗癌活性。该研究证明了这些化合物对癌细胞系的细胞毒性,为进一步探索这些席夫碱作为潜在抗癌剂奠定了基础 (Uddin 等,2020 年)。
安全和危害
3,5-Diethylaniline hydrochloride is classified as a hazardous substance . It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
3,5-Diethylaniline hydrochloride is a derivative of aniline, which is a type of arylamine . Arylamines are known to be very reactive towards electrophilic aromatic substitution . The primary targets of 3,5-Diethylaniline hydrochloride are likely to be similar to those of other arylamines, which include various enzymes and receptors in the body.
Mode of Action
Based on the known reactivity of arylamines, it can be inferred that 3,5-diethylaniline hydrochloride may interact with its targets through electrophilic aromatic substitution . This involves the compound donating an electron pair to an electrophile, leading to the formation of a new bond.
Biochemical Pathways
Arylamines like 3,5-diethylaniline hydrochloride are known to be involved in various biochemical reactions, including those involving enzymes and receptors . The compound’s interactions with these targets can lead to changes in the activity of these enzymes and receptors, potentially affecting various biochemical pathways.
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can cause changes in cellular function over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
The effects of 3,5-Diethylaniline hydrochloride vary with different dosages in animal models
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors . Specific details about these interactions and any effects on metabolic flux or metabolite levels are currently lacking.
Transport and Distribution
It is believed that this compound interacts with various transporters or binding proteins . Specific details about these interactions and any effects on its localization or accumulation are currently lacking.
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles within the cell . Specific details about these processes are currently lacking.
属性
IUPAC Name |
3,5-diethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-8-5-9(4-2)7-10(11)6-8;/h5-7H,3-4,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXYYOSZNOUPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)N)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309463-04-3 |
Source


|
| Record name | 3,5-diethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2963648.png)
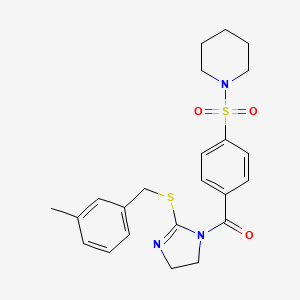
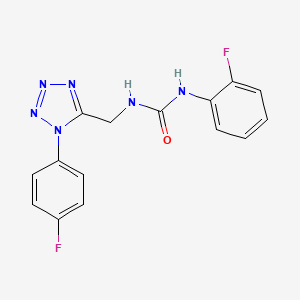
![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)
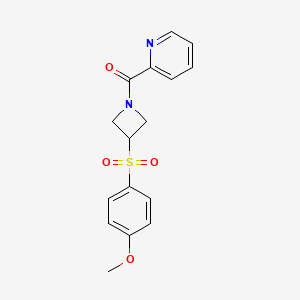
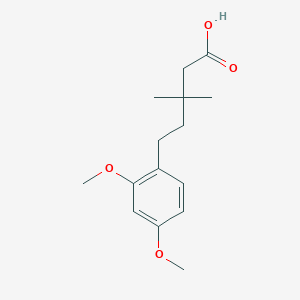
![N-(1-cyanocyclopentyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2963656.png)
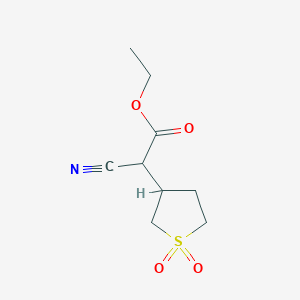
![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)
![2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2963663.png)
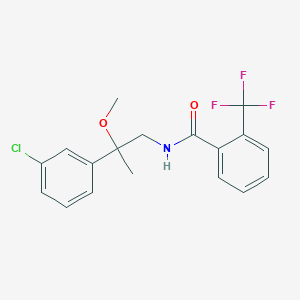
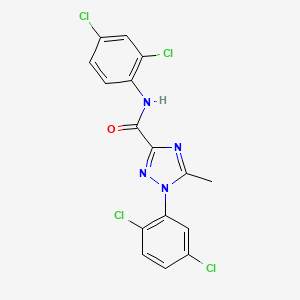
![Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2963670.png)
